2-Chloro-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone
Description
2-Chloro-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone (molecular formula: C₁₁H₂₁ClN₂O, MW: 232.75 g/mol) is a piperidine-based compound featuring a 2-chloroethanone moiety at the 1-position of the piperidine ring and an isopropyl-methyl-amino group at the 3-position (Figure 1). This tertiary amine structure is associated with diverse pharmacological activities, as piperidine derivatives are widely explored in drug discovery for their interactions with biological targets . The compound exists in enantiomeric forms (R and S configurations), which may influence its biological efficacy .
Properties
IUPAC Name |
2-chloro-1-[3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O/c1-9(2)13(3)10-5-4-6-14(8-10)11(15)7-12/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZDHOCTLDNAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the isopropyl-methyl-amino group. The final step involves the chlorination of the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace the chloro group with other substituents, leading to a variety of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Chloro-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that depend on its chemical structure and the nature of its interactions with these targets.
Comparison with Similar Compounds
Key Structural Features :
- Piperidine ring : A six-membered nitrogen-containing heterocycle.
- 3-(Isopropyl-methyl-amino) substituent: Introduces steric bulk and modulates lipophilicity.
- 2-Chloroethanone group: Enhances reactivity for further functionalization (e.g., alkylation, condensation).
Structural Comparison with Analogous Compounds
Table 1: Structural Analogs of 2-Chloro-1-(piperidin-1-yl)ethanone Derivatives
Key Observations :
- Rigidity vs.
- Stereochemistry : Enantiomers (e.g., R vs. S configurations) may exhibit divergent binding affinities, as seen in and .
- Functional Group Diversity : Substituents like indole () or trifluoromethyl () alter electronic properties and solubility.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Lipophilicity: The target compound’s XLogP3 (1.7) suggests moderate membrane permeability, comparable to cyclopropylmethylamino analogs .
- Crystallinity : The 3,3-dimethyl-2,6-diphenyl analog forms stable crystals, aiding in structural elucidation via X-ray diffraction .
Biological Activity
2-Chloro-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone (C11H21ClN2O) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a chloro group and a piperidine moiety, which are known to influence its pharmacological properties. The compound exhibits a molecular weight of 220.75 g/mol and is soluble in organic solvents.
The biological activity of this compound can be attributed to its interaction with various biological pathways:
- PI3K/Akt Pathway : Research indicates that compounds similar to this compound may inhibit Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This inhibition is linked to anti-tumor effects by reducing cellular proliferation and promoting apoptosis in cancer cells .
- Cholinergic Activity : The compound may also exhibit cholinergic properties by interacting with muscarinic receptors, which are implicated in cognitive functions and neuroprotection. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
Several studies have demonstrated the efficacy of this compound in various experimental models:
- Cancer Cell Lines : In vitro studies using FaDu hypopharyngeal tumor cells showed that derivatives of this compound exhibited significant cytotoxicity compared to standard treatments like bleomycin. The mechanism was linked to enhanced apoptosis induction .
- Neurodegenerative Models : Animal models for Alzheimer's disease indicated that compounds with similar structures could inhibit acetylcholinesterase, leading to improved cognitive function and reduced amyloid-beta aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
